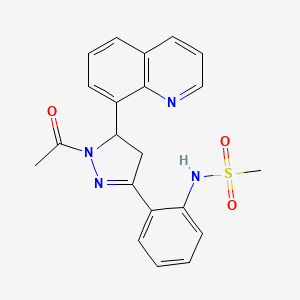

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

描述

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a structurally complex compound featuring a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl moiety. While its exact biological activity remains unspecified in available literature, its structural analogs in pesticide chemistry (e.g., sulfentrazone, etobenzanid) indicate possible roles in herbicide or fungicide development . The compound’s stereoelectronic properties, influenced by the quinoline’s aromaticity and the sulfonamide’s polarity, may enhance binding affinity to biological targets, such as enzymes or receptors in pest species.

属性

IUPAC Name |

N-[2-(2-acetyl-3-quinolin-8-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-14(26)25-20(17-10-5-7-15-8-6-12-22-21(15)17)13-19(23-25)16-9-3-4-11-18(16)24-29(2,27)28/h3-12,20,24H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCRJVPFSVOVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the methanesulfonamide group.

Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Pyrazole Synthesis: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Coupling Reaction: The quinoline and pyrazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted methanesulfonamide derivatives.

科学研究应用

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its quinoline moiety.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用机制

The mechanism of action of N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The methanesulfonamide group enhances the compound’s solubility and bioavailability.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

The compound shares functional motifs with several agrochemicals, particularly sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide), a pre-emergent herbicide. Both compounds feature:

- Substituted phenyl ring : Serves as a scaffold for additional functional groups.

However, sulfentrazone substitutes its phenyl ring with a dichloro group and a triazole-dione moiety, enhancing soil residual activity and oxidative stress induction in weeds . In contrast, the target compound’s quinoline-pyrazole system may confer distinct modes of action, such as interference with fungal cytochrome P450 enzymes or insect nicotinic acetylcholine receptors.

Functional Group Analysis

- Quinoline vs.

- Dihydropyrazole vs.

Data Tables

生物活性

N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and highlighting case studies and research data.

Chemical Structure and Properties

The compound features a complex structure that combines a quinoline moiety with a pyrazole ring, which is known for its pharmacological potential. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and quinoline have shown activity against various bacterial strains and fungi. In one study, pyrazole derivatives demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against pathogens such as E. coli and Staphylococcus aureus .

2. Anticancer Properties

The anticancer potential of this compound is noteworthy. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. A study highlighted the effectiveness of certain pyrazole compounds in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are crucial in cancer progression . The compound's ability to target specific pathways involved in cancer cell survival makes it a promising candidate for further investigation.

3. Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been extensively documented. For example, certain pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may possess similar anti-inflammatory capabilities.

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, specific compounds showed promising results in inhibiting microbial growth and reducing inflammation markers in vitro . The structural modifications influenced their potency, indicating the importance of chemical design in enhancing biological activity.

Case Study 2: Anticancer Activity Assessment

In another study, several pyrazole-based compounds were tested against various cancer cell lines. The results showed that modifications to the quinoline structure significantly affected the anticancer activity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics . This highlights the potential of N-(2-(1-acetyl-5-(quinolin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide as a lead compound for further development.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。